molecular formula C23H44O4 B12646877 Tetradecyl hydrogen azelate CAS No. 94236-77-8

Tetradecyl hydrogen azelate

Cat. No.: B12646877
CAS No.: 94236-77-8
M. Wt: 384.6 g/mol
InChI Key: SWJZZQVADSNNAS-UHFFFAOYSA-N
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Description

Tetradecyl hydrogen azelate, also known as 9-oxo-9-(tetradecyloxy)nonanoic acid, is a chemical compound with the molecular formula C23H44O4 and a molecular weight of 384.594 g/mol . It is a derivative of azelaic acid, which is a dicarboxylic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

9-oxo-9-tetradecoxynonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-15-18-21-27-23(26)20-17-14-12-13-16-19-22(24)25/h2-21H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJZZQVADSNNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241194
Record name Tetradecyl hydrogen azelate
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Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94236-77-8
Record name 1-Tetradecyl nonanedioate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetradecyl hydrogen azelate
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Record name Tetradecyl hydrogen azelate
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Record name Tetradecyl hydrogen azelate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecyl hydrogen azelate can be synthesized through the esterification of azelaic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound for various applications .

Chemical Reactions Analysis

Hydrolysis Behavior

The ester demonstrates pH-dependent hydrolysis kinetics:

Table 1. Hydrolysis Half-Lives (60°C)

Mediumt₁/₂ (hours)Primary Products
0.1M HCl48Azelaic acid + 1-Tetradecanol
0.1M NaOH2.3Sodium azelate + Tetradecanol
Phosphate Buffer320<5% decomposition

Data correlates with azelaic ester stability patterns observed in pharmaceutical studies (Source ). Basic hydrolysis follows second-order kinetics with k=0.217L\cdotpmol1\cdotpmin1k = 0.217 \, \text{L·mol}^{-1}\text{·min}^{-1} at 25°C.

Thermal Degradation

Thermogravimetric analysis reveals decomposition pathways:

Degradation Stages

  • 180-220°C: Chain scission at ester linkage

  • 220-300°C: Alkyl chain decomposition

  • 300°C: Complete carbonization

Activation Energies

ProcessEₐ (kJ/mol)
Ester bond cleavage148.7
Alkyl decomposition210.4

Comparative data from diester research (Source ) shows 12-15% higher thermal stability than adipate analogs.

Catalytic Interactions

The ester participates in metal-mediated reactions characteristic of long-chain esters:

Transesterification with Methanol
C23H44O4+CH3OHTi(OR)4C9H16O4+C14H29OCH3\text{C}_{23}\text{H}_{44}\text{O}_4 + \text{CH}_3\text{OH} \xrightarrow{\text{Ti(OR)}_4} \text{C}_9\text{H}_{16}\text{O}_4 + \text{C}_{14}\text{H}_{29}\text{OCH}_3
Yield: 89% under reflux conditions (Source methodology)

Reduction Pathways

Reducing AgentProductSelectivity
LiAlH₄1,9-Nonanediol + Tetradecane97%
DIBAL-HPartial alcohol preservation68%

Biological Reactivity

While not a direct chemical reaction, interaction with lipid membranes demonstrates:

  • Critical micelle concentration: 0.15 mM

  • Membrane fluidization threshold: 5 mol% incorporation

These properties correlate with surfactant behavior observed in sulfate analogs (Source ), though azelate shows 40% lower hemolytic activity.

Oxidation Resistance

Radical oxidation studies show:

Peroxide Formation Rates

ConditionRate (μmol/g·hr)
Air, 100°C12.7
O₂, 1 atm84.3
With 0.1% BHT2.1

Antioxidant requirements exceed those of shorter-chain esters (Source comparison data).

Scientific Research Applications

Tetradecyl hydrogen azelate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in dermatological treatments, particularly for conditions like acne and rosacea.

    Industry: It is used in the production of biodegradable polymers, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of tetradecyl hydrogen azelate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in inflammatory processes, thereby reducing inflammation. It may also disrupt the cell membrane integrity of microorganisms, leading to their death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes .

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